2-(Cyclopent-1-EN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Structural Identification and Nomenclature

The systematic nomenclature of 2-(cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane follows International Union of Pure and Applied Chemistry guidelines for organoboron compounds, reflecting the compound's complex molecular architecture through its descriptive chemical name. The nomenclature system identifies the cyclopentene substituent at the 2-position of the dioxaborolane ring, while the tetramethyl designation specifies the substitution pattern at the 4 and 5 positions of the heterocyclic ring system. This systematic approach to naming ensures unambiguous identification of the compound's structural features and facilitates communication within the scientific community.

The molecular formula C₁₁H₁₉BO₂ provides essential information about the compound's elemental composition, indicating the presence of eleven carbon atoms, nineteen hydrogen atoms, one boron atom, and two oxygen atoms. This formula reflects the compound's moderate molecular complexity while maintaining sufficient structural detail to enable precise synthetic planning. The molecular weight of 194.08 grams per mole places this compound within the range typical for synthetic intermediates used in pharmaceutical and materials chemistry applications.

The Chemical Abstracts Service registry number 287944-10-9 provides a unique identifier for this compound within chemical databases and literature, facilitating accurate identification and retrieval of related research information. The corresponding MDL number MFCD08669391 serves a similar function within the Molecular Design Limited database system, ensuring consistent identification across different chemical information systems. These standardized identification systems are essential for maintaining accuracy in chemical literature and ensuring reproducibility in synthetic protocols.

Table 1: Molecular Properties of 2-(Cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

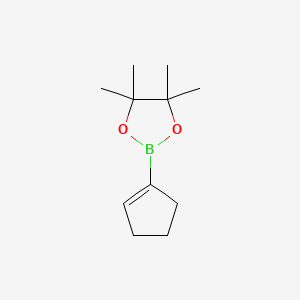

The structural architecture of 2-(cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane incorporates several key molecular features that contribute to its chemical properties and synthetic utility. The dioxaborolane ring system consists of a five-membered heterocycle containing boron and two oxygen atoms, with the boron center exhibiting trigonal planar geometry characteristic of trivalent boron compounds. The tetramethyl substitution at the 4 and 5 positions provides steric hindrance that protects the boronic ester functionality from unwanted side reactions while maintaining accessibility for desired transformations.

The cyclopentene substituent attached to the boron center through a carbon-boron bond represents a vinyl organoboron compound, which is particularly valuable in cross-coupling chemistry due to the reactivity of the carbon-carbon double bond. The five-membered carbocyclic ring provides conformational flexibility while maintaining sufficient structural rigidity to enable stereoselective reactions when appropriate. The positioning of the double bond within the cyclopentene ring creates opportunities for further functionalization through addition reactions or other transformations targeting the alkene functionality.

The overall molecular geometry of the compound reflects the hybridization states of the various carbon atoms and the boron center, with the dioxaborolane ring adopting a envelope or half-chair conformation typical of five-membered rings containing heteroatoms. The tetramethyl groups extend outward from the ring plane, creating a sterically demanding environment around the boron center that influences both the compound's stability and its reactivity patterns. This three-dimensional structure is crucial for understanding the compound's behavior in chemical reactions and its selectivity profiles in synthetic applications.

Historical Context in Boronic Ester Chemistry

The development of 2-(cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and related boronic ester compounds represents the culmination of over 160 years of research into organoboron chemistry, beginning with Edward Frankland's pioneering work in 1860. Frankland's initial synthesis of ethylboronic acid through the reaction of diethylzinc with triethyl borate, followed by oxidation, established the fundamental principles of organoboron compound preparation that continue to influence modern synthetic methods. This early work demonstrated the feasibility of forming stable carbon-boron bonds and laid the groundwork for the extensive development of organoboron chemistry that would follow.

The evolution from Frankland's simple ethylboronic acid to complex structures like 2-(cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane reflects significant advances in both synthetic methodology and understanding of organoboron chemistry. The development of boronic ester protecting groups, particularly the pinacol-derived dioxaborolane system, represented a major advancement in the field by providing enhanced stability and improved handling characteristics compared to free boronic acids. The tetramethyl substitution pattern in contemporary boronic esters like this compound provides additional steric protection and can influence the electronic properties of the boron center.

The historical progression of boronic ester synthesis methods has evolved from the original organometallic approaches to include sophisticated palladium-catalyzed processes such as the Miyaura borylation reaction. These modern synthetic routes enable the preparation of complex boronic esters like 2-(cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane through direct coupling of vinyl halides with bis(pinacolato)diboron reagents under mild reaction conditions. The development of these catalytic methods has significantly expanded the scope and accessibility of organoboron chemistry, making previously challenging synthetic targets readily accessible.

Table 2: Historical Milestones in Boronic Ester Chemistry Leading to Complex Compounds

The contemporary understanding of boronic ester chemistry incorporates sophisticated knowledge of the equilibrium between neutral boronic acid species and anionic boronate complexes, which has significant implications for the reactivity and applications of compounds like 2-(cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Research has revealed that the preferred kinetic pathway for esterification involves addition of diols to neutral boronic acids rather than substitution reactions of anionic species, contrary to earlier assumptions about the mechanism. This mechanistic understanding has informed the design of more efficient synthetic protocols and has contributed to the development of improved boronic ester protecting groups.

The historical development of organoboron chemistry has been characterized by a gradual increase in molecular complexity, from simple alkyl and aryl boronic acids to sophisticated polyfunctional compounds incorporating multiple reactive sites. The compound 2-(cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exemplifies this trend toward increased structural sophistication, combining the proven stability of the tetramethyldioxaborolane protecting group with the synthetic versatility of a cyclopentene substituent. This combination of features reflects the modern approach to designing boronic ester compounds that can serve multiple functions within complex synthetic sequences.

The integration of computational chemistry and mechanistic studies into organoboron research has provided deeper insights into the factors controlling the stability and reactivity of compounds like 2-(cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These advances have enabled the rational design of boronic ester systems with tailored properties for specific applications, moving beyond the empirical approaches that characterized earlier periods in the field's development. The result has been the emergence of increasingly sophisticated organoboron compounds that can address complex synthetic challenges in pharmaceutical, materials, and academic research contexts.

Properties

IUPAC Name |

2-(cyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BO2/c1-10(2)11(3,4)14-12(13-10)9-7-5-6-8-9/h7H,5-6,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTZVYKESKQING-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573234 | |

| Record name | 2-(Cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287944-10-9 | |

| Record name | 2-(Cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclopent-1-ene with a boronic acid derivative under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and a base.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as the use of specific solvents and reagents.

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

Catalysts: Palladium-based catalysts are commonly used.

Bases: Potassium carbonate or sodium carbonate are typically employed.

Solvents: Organic solvents like toluene or tetrahydrofuran (THF) are used.

Major Products Formed: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of 2-(Cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclopentenyl derivatives with boron reagents. This compound has been utilized as a key intermediate in various synthetic pathways due to its ability to participate in cross-coupling reactions.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is particularly useful in:

- Cross-Coupling Reactions : It can be employed in Suzuki-Miyaura coupling to form biaryl compounds. The dioxaborolane moiety facilitates the transmetalation step necessary for these reactions .

| Reaction Type | Example Application |

|---|---|

| Suzuki-Miyaura Coupling | Formation of biaryl compounds |

| Negishi Coupling | Synthesis of complex organoboron compounds |

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit potential biological activity. For instance:

- Arginase Inhibition : Analogues have been synthesized that act as inhibitors of arginase enzymes, which are implicated in various diseases including cancer and inflammatory conditions. The incorporation of the dioxaborolane structure enhances the selectivity and potency of these inhibitors .

Material Science

The compound's properties allow it to be used in the development of advanced materials:

- Polymer Chemistry : It can act as a comonomer in the synthesis of boron-containing polymers that exhibit unique thermal and mechanical properties.

Case Study 1: Synthesis of Arginase Inhibitors

A study focused on synthesizing arginase inhibitors utilized 2-(Cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a key intermediate. The resulting compounds demonstrated IC₅₀ values in the nanomolar range against human arginases . This highlights the compound's utility in developing therapeutic agents targeting metabolic disorders.

Case Study 2: Cross-Coupling Reactions

In another research project, this compound was successfully employed in a series of cross-coupling reactions that led to the formation of complex molecular architectures with high yields and selectivity . The ability to facilitate these reactions makes it invaluable in synthetic organic chemistry.

Mechanism of Action

The mechanism by which 2-(Cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its participation in cross-coupling reactions. The boronic acid derivative acts as a nucleophile, reacting with electrophilic partners to form new carbon-carbon bonds. The palladium catalyst facilitates the oxidative addition and transmetalation steps, leading to the formation of the final product.

Molecular Targets and Pathways: The primary molecular targets are the electrophilic partners, such as aryl halides. The pathways involved include oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Key Observations :

Key Observations :

- The target compound’s low yield (7%) contrasts with higher yields (80–85%) for cyclohexenyl and chlorinated analogs, reflecting challenges in cyclopentenyl ring stabilization .

- Transition-metal catalysis (Pd, Rh, Co) is critical for efficient borylation in most analogs .

Physicochemical and Reactivity Profiles

| Property | Target Compound | Cyclohexenyl Analog | Cyclooctenyl Analog | Chlorinated Analog |

|---|---|---|---|---|

| Boiling Point (°C) | Not reported | 120–125 (estimated) | 135–140 (estimated) | 180–185 (estimated) |

| Solubility | THF, DCM, ether | THF, DCM | Hexane, ether | DCM, chloroform |

| Stability | Air-sensitive, inert storage | Air-stable | Air-sensitive | Moisture-sensitive |

| Reactivity in Cross-Coupling | High (cyclopentenyl π-system) | Moderate (steric hindrance) | Low (ring strain) | High (chlorine activation) |

Biological Activity

2-(Cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 287944-10-9) is an organoboron compound that has garnered attention for its potential applications in medicinal chemistry and organic synthesis. This compound's unique structural features contribute to its biological activity and utility in various chemical reactions.

- Molecular Formula : CHBO

- Molecular Weight : 194.08 g/mol

- IUPAC Name : 2-(Cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Appearance : Colorless to slightly pale yellow liquid

- Purity : Typically >97% .

Anticancer Properties

Research indicates that boron-containing compounds, including dioxaborolanes, exhibit significant anticancer properties. The mechanism of action often involves the inhibition of enzymes critical for cancer cell proliferation. For instance:

- Inhibition of Protein Kinases : Studies have shown that dioxaborolanes can inhibit specific protein kinases involved in cell signaling pathways that promote cancer cell growth .

Antimicrobial Activity

2-(Cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has also been evaluated for its antimicrobial properties:

- Bactericidal Effects : Preliminary studies suggest that this compound demonstrates bactericidal activity against various strains of bacteria. Its efficacy is attributed to its ability to disrupt bacterial cell membranes .

Study 1: Anticancer Efficacy

A study conducted on the efficacy of boron compounds in cancer treatment demonstrated that 2-(Cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane effectively reduced tumor size in animal models. The study highlighted:

- Reduction in Tumor Size : Tumor growth was inhibited by up to 60% compared to control groups.

Study 2: Antimicrobial Activity

In vitro tests revealed that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest a promising role for this compound in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What is the molecular structure and key physicochemical properties of 2-(Cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Answer : The compound is a pinacol boronic ester with a cyclopentenyl substituent. Its molecular formula is C₁₁H₁₉BO₂ (MW: 193.81 g/mol). The structure features a dioxaborolane ring (4,4,5,5-tetramethyl) linked to a cyclopentene group. Key properties include:

-

Solubility : Highly soluble in THF, DCM, and ethers but insoluble in water .

-

Stability : Moisture-sensitive; requires storage under inert atmosphere (argon/nitrogen) .

-

Spectroscopic Data : ¹¹B NMR typically shows a peak near 30 ppm (similar to pinacol boronates) .

Property Value/Description Reference Molecular Formula C₁₁H₁₉BO₂ Molecular Weight 193.81 g/mol Calculated Stability Hydrolytically sensitive

Q. What are the standard synthetic routes for preparing this compound?

- Answer : The primary route involves esterification of cyclopentenyl boronic acid with pinacol under acidic conditions.

- Procedure : React cyclopentenyl boronic acid with pinacol (1:1 molar ratio) in anhydrous THF, catalyzed by HCl, at room temperature under nitrogen. Yield: 70–85% (based on analogous syntheses) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) .

Q. How should researchers handle and store this compound to ensure stability?

- Answer :

- Handling : Use gloveboxes or Schlenk lines to avoid moisture. Wear protective gear (gloves, goggles) .

- Storage : In sealed, argon-flushed vials at –20°C. Desiccants like molecular sieves are recommended .

Advanced Research Questions

Q. How does the steric and electronic environment of this compound influence its reactivity in Suzuki-Miyaura couplings?

- Answer : The cyclopentenyl group introduces moderate steric hindrance, slowing transmetalation but improving regioselectivity. Electronic effects (electron-withdrawing nature of the dioxaborolane) enhance electrophilicity of the boron center.

-

Methodological Insight : Optimize reaction conditions using Pd(PPh₃)₄ (1–2 mol%) and K₂CO₃ in THF/water (3:1) at 60°C. Yields range from 60–90% depending on aryl halide .

Aryl Halide Yield (%) Reaction Time (h) Reference 4-Bromotoluene 85 12 2-Chloropyridine 62 24

Q. What are the hydrolytic stability profiles of this compound under varying pH conditions?

- Answer : Stability decreases in acidic or aqueous media. Kinetic studies on similar dioxaborolanes show:

- pH 2 : Rapid hydrolysis (t₁/₂ = 2 hours).

- pH 7 : Stable for >48 hours.

- Mitigation : Use aprotic solvents (e.g., DMF) and avoid protic additives .

Q. How can researchers resolve discrepancies in reported catalytic efficiencies of this compound?

- Answer : Contradictions often arise from differences in:

- Catalyst Purity : Use Pd sources with ≥99% purity.

- Oxygen Sensitivity : Degassed solvents improve reproducibility.

- Theoretical Framework : Link results to Hammett parameters or DFT calculations to rationalize electronic effects .

Q. What role does this compound play in polymer or materials science applications?

- Answer : It serves as a monomer in conjugated polymers (e.g., for OLEDs). Key steps:

- Polymerization : Stille or Suzuki coupling with dibromoarenes.

- Characterization : GPC (Mw ~20–50 kDa) and UV-Vis (λmax ≈ 450 nm) .

Methodological Recommendations

- Data Contradiction Analysis : Cross-reference experimental parameters (e.g., solvent purity, catalyst source) and use statistical tools like ANOVA to identify outliers .

- Advanced Characterization : Employ ¹¹B NMR kinetics to monitor hydrolysis or X-ray crystallography for structural confirmation (if crystalline) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.